6-(Naphthalen-1-yloxy)pyridin-3-amine
Description
6-(Naphthalen-1-yloxy)pyridin-3-amine is a heterocyclic aromatic compound featuring a pyridine core substituted with an amine group at position 3 and a naphthalen-1-yloxy group at position 4. The naphthalen-1-yloxy moiety introduces steric bulk and aromatic π-electron density, which can influence electronic properties, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
6-naphthalen-1-yloxypyridin-3-amine |
InChI |
InChI=1S/C15H12N2O/c16-12-8-9-15(17-10-12)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,16H2 |
InChI Key |
FQGHMRMTYGAXSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=NC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Naphthalen-1-yloxy)pyridin-3-amine typically involves the reaction of 2-chloropyridine with 1-naphthol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-(Naphthalen-1-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Quinones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
6-(Naphthalen-1-yloxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Naphthalen-1-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pyridin-3-amine scaffold is common in bioactive molecules. Key variations arise from substituents at position 6, which modulate physicochemical and biological properties.
*Calculated based on molecular formula.
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) decrease electron density on the pyridine ring, altering reactivity in electrophilic substitutions .
- Steric Effects : Bulky substituents (naphthalen-1-yloxy, benzodioxin) may hinder interactions in enzyme active sites but improve binding to hydrophobic pockets .
Physicochemical Properties
- Solubility : Smaller substituents (e.g., methoxy) improve aqueous solubility, while bulky groups (naphthalen-1-yloxy) favor organic solvents .
- Melting Points : Trifluoromethoxy derivatives exhibit lower melting points (31–33°C) due to reduced crystallinity, whereas naphthalen-1-yloxy analogs likely have higher melting points .
- pKa : The amine group’s pKa (~1.72 for trifluoromethoxy derivative) suggests moderate basicity, influenced by electron-withdrawing/donating substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
